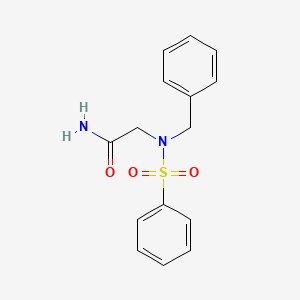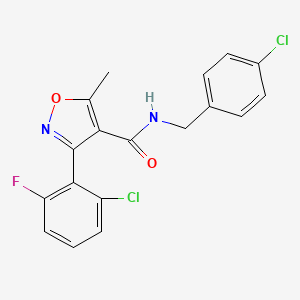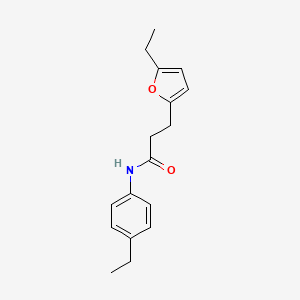![molecular formula C11H15N3O2S B5830975 N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide CAS No. 667436-85-3](/img/structure/B5830975.png)
N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide
説明
N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide, commonly known as MPT, is a chemical compound that has been used in scientific research for its potential therapeutic properties. MPT is a derivative of hydrazinecarbothioamide and has been synthesized using various methods.
作用機序
The mechanism of action of MPT is not fully understood. However, it has been suggested that MPT may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis. MPT may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, MPT may have anti-microbial effects by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
MPT has been shown to have various biochemical and physiological effects. MPT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. MPT has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. Additionally, MPT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, MPT has been shown to have anti-microbial effects against various bacterial and fungal strains.
実験室実験の利点と制限
MPT has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. MPT is also stable under various conditions, including high temperature and pH. However, MPT has some limitations for lab experiments, including its high cost and limited availability. Additionally, MPT has not been extensively studied in vivo, and its potential side effects are not fully understood.
将来の方向性
There are several future directions for the study of MPT. One direction is to further investigate the anti-cancer properties of MPT in vivo, including its potential as a chemotherapeutic agent. Another direction is to study the potential anti-inflammatory and anti-microbial effects of MPT in vivo. Additionally, the mechanism of action of MPT should be further elucidated to better understand its therapeutic potential. Finally, the synthesis of MPT should be optimized to reduce its cost and improve its availability for research purposes.
Conclusion:
In conclusion, MPT is a chemical compound that has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. MPT has been synthesized using various methods and has several advantages and limitations for lab experiments. The future directions for the study of MPT include further investigation of its therapeutic potential in vivo and optimization of its synthesis.
合成法
MPT has been synthesized using various methods, including the reaction of 3-methylphenol with thiosemicarbazide to form 3-methylphenylthiosemicarbazide, followed by the reaction with methyl chloroacetate to form N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide. Another method involves the reaction of 3-methylphenylhydrazine with carbon disulfide to form 3-methylphenylhydrazinecarbothioamide, followed by the reaction with methyl chloroacetate to form MPT.
科学的研究の応用
MPT has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. MPT has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that MPT may have potential as a chemotherapeutic agent. MPT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MPT has been shown to have anti-microbial effects against various bacterial and fungal strains.
特性
IUPAC Name |
1-methyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-8-4-3-5-9(6-8)16-7-10(15)13-14-11(17)12-2/h3-6H,7H2,1-2H3,(H,13,15)(H2,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEMJBFFDUYJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NNC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155862 | |
| Record name | 2-(3-Methylphenoxy)acetic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667436-85-3 | |
| Record name | 2-(3-Methylphenoxy)acetic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667436-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylphenoxy)acetic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)


![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)
![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)


![3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)


![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B5830957.png)
![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5830961.png)

![4-(allyloxy)-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5830985.png)